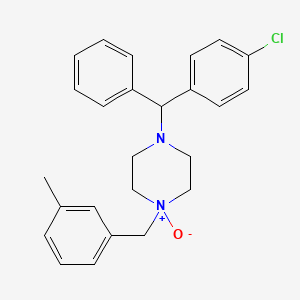
Meclizine N'-Oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
美克利嗪N-氧化物: 是抗组胺H1受体药物美克利嗪的代谢产物。 美克利嗪本身常用于治疗晕动症和眩晕,因为它具有止吐和抗眩晕的特性 .
准备方法
化学反应分析
反应类型: 美克利嗪N-氧化物会发生各种化学反应,包括还原反应和结合反应。 这些反应对于该化合物的代谢和进一步转化具有重要意义 .
常用试剂和条件: 美克利嗪N-氧化物反应中常用的试剂包括还原剂,如硼氢化钠,以及结合剂,如葡萄糖醛酸 .
科学研究应用
作用机制
美克利嗪N-氧化物通过与组胺H1受体的相互作用发挥其作用。 通过拮抗这些受体,它抑制了与恶心和眩晕有关的信号通路 . 美克利嗪N-氧化物的具体分子靶点和通路与美克利嗪相似,包括抑制从前庭核到大脑呕吐中枢的组胺能神经传递 .
相似化合物的比较
类似化合物: 与美克利嗪N-氧化物类似的化合物包括其他抗组胺H1受体药物的N-氧化物代谢产物,如苯海拉明N-氧化物和地芬尼拉明N-氧化物 .
独特性: 美克利嗪N-氧化物因其独特的结构和衍生自的母体化合物而具有独特性。 它在美克利嗪制剂中既是代谢产物又是杂质,突出了它在药物研究和质量控制中的重要性 .
生物活性
Meclizine N'-Oxide is a derivative of the first-generation antihistamine meclizine, primarily known for its use in treating motion sickness and vertigo. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of this compound
This compound is formed through the oxidative metabolism of meclizine. While meclizine itself is a well-studied compound, the biological activity of its N'-oxide form has garnered attention for its distinct pharmacological effects.
Meclizine functions as a non-selective H1 receptor antagonist , exerting its effects primarily on the central nervous system (CNS) to alleviate symptoms associated with motion sickness and vestibular disorders. The mechanism involves:
- Inhibition of Histaminergic Activity : By blocking H1 receptors in the vestibular nuclei and the chemoreceptor trigger zone (CTZ), meclizine reduces nausea and vomiting signals transmitted to the medullary vomiting center .
- Anticholinergic Effects : Meclizine also exhibits anticholinergic properties, contributing to its efficacy in managing vestibular disturbances .
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption : Following oral administration, peak plasma concentrations are reached within approximately 3 hours.
- Half-Life : The elimination half-life ranges from 5 to 6 hours, with effects lasting between 8 to 24 hours .
- Metabolism : Primarily metabolized by hepatic enzymes, particularly CYP2D6, with excretion occurring via urine and feces .
Biological Activity and Therapeutic Applications
Recent studies have highlighted several biological activities associated with this compound:
-
Neuroprotective Effects : Research indicates that meclizine enhances glycolysis in neurons, providing protection against neurotoxicity induced by compounds like 6-hydroxydopamine (6-OHDA). This protective mechanism involves mitochondrial hyperpolarization and inhibition of apoptotic pathways .
The data shows that treatment with meclizine significantly reduces neuronal death and lactate dehydrogenase (LDH) release compared to controls, indicating its potential for neuroprotection .
Concentration (μM) Neuronal Death (%) LDH Release (%) Control 6.65 ± 0.67 10.8 ± 1.4 3.125 (Meclizine) 12.68 ± 0.74 6.8 ± 0.9 10 (6-OHDA) 20.38 ± 1.57 - - Potential in Treating Meniere's Disease : Given its efficacy in managing vertigo and nausea, meclizine is considered a potential treatment for Meniere's disease, a condition characterized by episodes of vertigo and hearing loss .
- Off-label Uses : Meclizine has been explored for various off-label applications, including management of vestibular migraine and withdrawal symptoms from other antiemetic therapies .
Case Studies
Several case studies illustrate the therapeutic benefits of meclizine:
- A case report documented a patient experiencing severe nausea after discontinuation of transdermal scopolamine for motion sickness; oral meclizine effectively alleviated these withdrawal symptoms without recurrence .
- In clinical trials focusing on achondroplasia, meclizine was shown to inhibit FGFR3 signaling pathways, promoting bone growth in animal models . This suggests potential applications beyond traditional antihistaminic effects.
属性
IUPAC Name |
4-[(4-chlorophenyl)-phenylmethyl]-1-[(3-methylphenyl)methyl]-1-oxidopiperazin-1-ium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2O/c1-20-6-5-7-21(18-20)19-28(29)16-14-27(15-17-28)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23/h2-13,18,25H,14-17,19H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTIJUDMDNMOFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C[N+]2(CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20709063 |
Source


|
| Record name | 4-[(4-Chlorophenyl)(phenyl)methyl]-1-[(3-methylphenyl)methyl]-1-oxo-1lambda~5~-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20709063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114624-69-0 |
Source


|
| Record name | 4-[(4-Chlorophenyl)(phenyl)methyl]-1-[(3-methylphenyl)methyl]-1-oxo-1lambda~5~-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20709063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














